5-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrazolidine-3-carboxamide
Description
Properties
Molecular Formula |
C15H22N4O |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
5-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrazolidine-3-carboxamide |
InChI |
InChI=1S/C15H22N4O/c1-10(2)13-6-4-12(5-7-13)9-16-19-15(20)14-8-11(3)17-18-14/h4-7,9-11,14,17-18H,8H2,1-3H3,(H,19,20)/b16-9+ |
InChI Key |
XDVHFSGUGKQNCF-CXUHLZMHSA-N |
Isomeric SMILES |
CC1CC(NN1)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CC1CC(NN1)C(=O)NN=CC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrazolidine-3-carboxamide typically involves the condensation of 5-methylpyrazolidine-3-carboxylic acid with 4-propan-2-ylbenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrazolidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrazolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or modulating their function. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclobutane-1-carboxylate
- Structural Differences: Replaces the pyrazolidine ring with a cyclobutane core. Introduces fluorine atoms at the 2- and 3-positions of the phenyl ring. Incorporates a methoxyethyl-methylaminoethoxy side chain.
- Synthetic Pathway : Prepared via condensation of cyclobutane-1-carboxylate derivatives with fluorinated benzaldehyde, followed by acid-catalyzed cyclization .
Methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclopentane-1-carboxylate hydrochloride
- Structural Differences :
- Cyclopentane ring instead of pyrazolidine or cyclobutane.
- Includes a hydrochloride counterion for improved solubility.
- Synthetic Pathway : Similar to the cyclobutane analog but employs cyclopentane precursors, with final purification via freeze-drying and crystallization .
- Key Properties : The larger cyclopentane ring may reduce steric hindrance, facilitating interaction with biological targets.
7-[[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-6,7-diazaspiro[4.5]dec-9-ene-9-carboxylic acid 2-methylpropyl ester
- Structural Differences :
- Features a spiro[4.5]decene scaffold.
- Contains additional hydroxyl and ester groups.
- Synthetic Pathway : Derived from cyclopentane precursors via multi-step functionalization, including esterification and spiro-ring formation .
Comparative Analysis Table
Research Findings and Implications
- Structural Flexibility vs. In contrast, the spiro derivative’s rigidity may limit its target range but improve specificity .
- Role of Fluorine Substituents : Fluorinated analogs exhibit increased metabolic stability and lipophilicity, as seen in the cyclobutane and cyclopentane derivatives . However, these modifications may also introduce toxicity risks.
- Synthetic Challenges : The target compound’s synthesis is less complex than its fluorinated or spiro-containing analogs, making it a more accessible candidate for preliminary pharmacological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
